3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
CAS No.: 1183926-58-0
Cat. No.: VC2837902
Molecular Formula: C14H8FNO2
Molecular Weight: 241.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183926-58-0 |
|---|---|
| Molecular Formula | C14H8FNO2 |
| Molecular Weight | 241.22 g/mol |
| IUPAC Name | 5-(3-cyanophenyl)-2-fluorobenzoic acid |
| Standard InChI | InChI=1S/C14H8FNO2/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) |
| Standard InChI Key | YQWQJXPYAWCOFJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N |
Introduction
Chemical Properties and Identification
Chemical Identifiers and Basic Properties
3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid is characterized by several chemical identifiers that enable its unambiguous identification in chemical databases and literature. The following table summarizes the key identifiers and basic properties of this compound:
| Property | Value |
|---|---|
| Chemical Name | 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid |
| CAS Number | 1183926-58-0 |
| Molecular Formula | C14H8FNO2 |
| Molecular Weight | 241.22 g/mol |
| InChI Key | YQWQJXPYAWCOFJ-UHFFFAOYSA-N |
The compound features a biphenyl skeleton (two benzene rings connected by a single bond) with three substituents: a cyano group at the 3' position of one ring, a fluorine atom at the 4 position, and a carboxylic acid group at the 3 position of the other ring .
The carboxylic acid function is expected to be moderately acidic, influenced by the electron-withdrawing effects of both the cyano and fluoro groups. These electron-withdrawing groups would likely increase the acidity of the carboxylic acid slightly compared to benzoic acid by stabilizing the carboxylate anion formed upon deprotonation .
Synthesis and Preparation
Related Synthetic Methodologies
Some insight into potential synthetic approaches can be gleaned from synthetic methods used for similar compounds. For instance, the synthesis of 4-cyano-4'-hydroxybiphenyl, another biphenyl derivative, involves several steps including protection of hydroxyl groups, Friedel-Crafts acylation, conversion to carboxylic acid, amidification, and dehydration to form the cyano group . Similar strategies might be applicable to our target compound, with appropriate modifications to accommodate the different substitution pattern.
The synthesis would likely require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and selectivity, particularly given the presence of multiple functional groups. Polar aprotic solvents like dimethylformamide (DMF) could enhance reaction rates in nucleophilic substitutions that might be involved in the synthetic route.
Comparative Analysis
Comparison with Structurally Related Compounds
Several structurally related compounds found in the literature provide a basis for comparison and inference about the properties of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid:
These structural variations likely impact the compounds' physical properties, chemical reactivity, and potential biological activities. For instance, the position of the carboxylic acid group (3 vs. 4 position) affects the electronic distribution across the molecule and could influence its interaction with potential biological targets.
Structure-Activity Considerations
The specific positioning of functional groups on the biphenyl core is critical for potential biological activity. General principles from medicinal chemistry suggest:
-
The carboxylic acid position affects its accessibility for interactions with biological targets and influences electronic distribution across the molecule.
-
The cyano group serves as a strong electron-withdrawing group and can participate in specific interactions as a hydrogen bond acceptor.
-
The fluorine substituent alters electronic properties, lipophilicity, and metabolic stability - all crucial factors in drug design.
Analytical Characterization
The analytical characterization of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid would typically involve various spectroscopic and analytical techniques:
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show characteristic aromatic proton signals
-
13C NMR would reveal the carboxylic acid carbon (~170 ppm), the cyano carbon (~115-120 ppm), and the carbon attached to fluorine (showing characteristic C-F coupling)
-
19F NMR would confirm the presence of the fluorine atom
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorptions for the carboxylic acid (C=O stretch ~1700 cm-1, O-H stretch ~3000-3500 cm-1)
-
Cyano group (C≡N stretch ~2220-2260 cm-1)
-
C-F bond (stretch ~1000-1400 cm-1)
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z 241
-
Characteristic fragmentation patterns
-
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with appropriate detection methods would be essential for purity determination and quantitative analysis of this compound.
Future Research Directions
Synthesis and Characterization
Future research could focus on developing efficient synthetic routes for 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid and fully characterizing its physical and chemical properties, including:
-
Optimized synthetic pathways with high yields and purity
-
Complete spectroscopic characterization
-
Determination of crystal structure through X-ray crystallography
-
Detailed investigation of chemical reactivity and stability under various conditions
Biological Evaluation
The biological potential of this compound could be explored through:
-
Screening against various biological targets (enzymes, receptors, etc.)
-
Evaluation of potential antimicrobial, anti-inflammatory, or anticancer activities
-
Investigation of structure-activity relationships through the synthesis and testing of analogues
-
Computational studies to predict potential biological targets and interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume